(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester
CAS No.: 572923-13-8
Cat. No.: VC17250182
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 572923-13-8 |
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Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate |
Standard InChI | InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
Standard InChI Key | RDBVAWZQQARSQJ-JTQLQIEISA-N |
Isomeric SMILES | CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES | CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is , with a molecular weight of 249.26 g/mol . Its structure comprises a methyl ester group at the para position of a benzoic acid moiety, fused to an (S)-configured 4-ethyl-2-oxooxazolidin-3-yl group (Fig. 1). The stereogenic center at the 4-position of the oxazolidinone ring dictates its enantiomeric purity, which is critical for applications in asymmetric synthesis or drug development .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.204 g/cm³ | |
Boiling Point | 370.3°C at 760 mmHg | |
Flash Point | 177.7°C | |
Polar Surface Area (PSA) | 55.84 Ų | |
LogP (Partition Coefficient) | 2.27 |
Synthetic Methodologies
Critical Reaction Parameters
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Catalysis: Palladium complexes (e.g., Pd(dppf)Cl₂) may facilitate coupling reactions, as seen in related syntheses .
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Solvent Systems: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed for their ability to stabilize intermediates .
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Temperature Control: Exothermic steps, such as cyclization, require precise temperature modulation (e.g., 80–110°C) .
Physicochemical and Spectroscopic Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at 249.1000 (calculated for ) . Fragmentation patterns likely include loss of the methyl ester () and cleavage of the oxazolidinone ring.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Oxazolidinones are privileged scaffolds in antimicrobial agents (e.g., linezolid). The ethyl-substituted variant in this compound may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies . Its methyl ester group also serves as a prodrug motif, enabling hydrolytic activation in vivo.
Supplier Landscape and Availability
Global suppliers include:
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Aagile Labs (USA): Specializes in milligram-to-gram quantities for research .
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Fulcrum Scientific (UK): Offers custom synthesis and bulk-scale production .
Future Directions and Challenges
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee).
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Biological Screening: Evaluating antimicrobial or antitumor activity in collaboration with pharmacological models.
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Green Chemistry: Substituting halogenated solvents (e.g., THF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
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